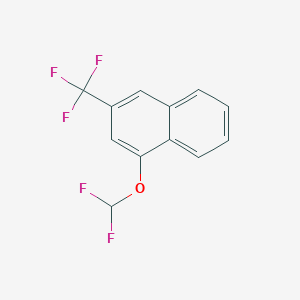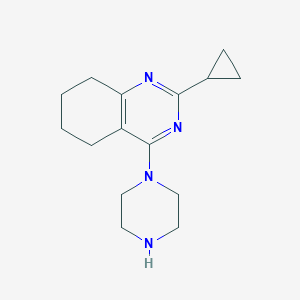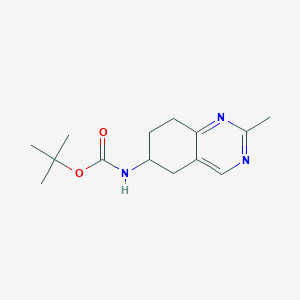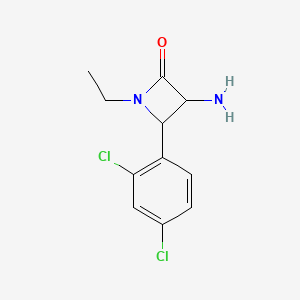
(2-(5-nitro-1H-indol-2-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(5-Nitro-1H-indol-2-yl)phenyl)methanol: ist eine chemische Verbindung mit der Summenformel C15H12N2O3. Sie ist durch das Vorhandensein eines Indolrings gekennzeichnet, der an der 5-Position mit einer Nitrogruppe und an der 2-Position mit einer Phenylmethanolgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (2-(5-Nitro-1H-indol-2-yl)phenyl)methanol beinhaltet typischerweise die folgenden Schritte:
Nitrierung von Indol: Der Ausgangsstoff Indol wird einer Nitrierung unterzogen, um eine Nitrogruppe an der 5-Position einzuführen. Dies wird in der Regel mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure erreicht.
Formylierung: Das nitrierte Indol wird dann einer Formylierung unterzogen, um eine Formylgruppe an der 2-Position einzuführen. Dies kann mit Reagenzien wie Ameisensäure und Essigsäureanhydrid erfolgen.
Reduktion: Die Formylgruppe wird mit Hilfe von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einer Hydroxymethylgruppe reduziert.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess würde auf Ausbeute und Reinheit optimiert werden und kann zusätzliche Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: (2-(5-Nitro-1H-indol-2-yl)phenyl)methanol kann Oxidationsreaktionen eingehen, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) zu einer Aminogruppe reduziert werden.
Substitution: Die Hydroxymethylgruppe kann an Substitutionsreaktionen teilnehmen, um Ether oder Ester zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Pyridin.
Hauptprodukte:
Oxidation: Entsprechende Aldehyde oder Carbonsäuren.
Reduktion: Aminoderivate.
Substitution: Ether oder Ester.
Wissenschaftliche Forschungsanwendungen
Chemie:
Synthese komplexer Moleküle: this compound kann als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet werden.
Biologie:
Biologische Sonden: Die Verbindung kann als Sonde verwendet werden, um biologische Prozesse zu untersuchen, die Indolderivate beinhalten.
Medizin:
Arzneimittelentwicklung: Aufgrund ihrer strukturellen Ähnlichkeit mit bioaktiven Indolderivaten kann sie für potenzielle therapeutische Anwendungen untersucht werden.
Industrie:
Materialwissenschaften: Die Verbindung kann bei der Entwicklung neuer Materialien mit bestimmten elektronischen oder optischen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Nitrogruppe kann an Redoxreaktionen teilnehmen, während der Indolring π-π-Wechselwirkungen mit aromatischen Resten in Proteinen eingehen kann. Diese Wechselwirkungen können die Aktivität der Zielproteine modulieren, was zu verschiedenen biologischen Effekten führt.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (2-(5-nitro-1H-indol-2-yl)phenyl)methanol can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving indole derivatives.
Medicine:
Drug Development: Due to its structural similarity to bioactive indole derivatives, it can be explored for potential therapeutic applications.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (2-(5-nitro-1H-indol-2-yl)phenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the indole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- (5-Nitro-1H-indol-2-yl)methanol
- 2-(5-Nitro-1H-indol-2-yl)ethanol
- (2-(5-Nitro-1H-indol-2-yl)phenyl)ethanol
Einzigartigkeit: (2-(5-Nitro-1H-indol-2-yl)phenyl)methanol ist einzigartig durch das Vorhandensein sowohl einer Nitrogruppe als auch einer Phenylmethanolgruppe am Indolring. Diese Kombination von funktionellen Gruppen verleiht im Vergleich zu anderen ähnlichen Verbindungen eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität.
Eigenschaften
CAS-Nummer |
874752-05-3 |
|---|---|
Molekularformel |
C15H12N2O3 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
[2-(5-nitro-1H-indol-2-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12N2O3/c18-9-10-3-1-2-4-13(10)15-8-11-7-12(17(19)20)5-6-14(11)16-15/h1-8,16,18H,9H2 |
InChI-Schlüssel |
AEWWEYQTIRUIET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CO)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)







![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)


![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)

